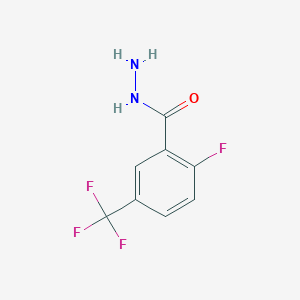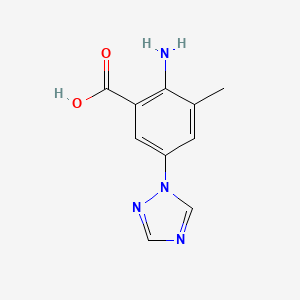
Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate
Descripción general
Descripción
Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the amino acid phenylalanine, which is further iodinated at the 3-position of the phenyl ring. This compound is often used in organic synthesis and peptide chemistry due to its stability and ease of deprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate typically involves the following steps:
Protection of Phenylalanine: The amino group of phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Iodination: The protected phenylalanine is then iodinated at the 3-position using iodine and a suitable oxidizing agent.
Esterification: The carboxyl group of the iodinated, Boc-protected phenylalanine is esterified with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The iodine atom can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Deprotection: Yields the free amine.
Substitution: Yields various substituted phenylalanine derivatives.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate involves the selective protection and deprotection of the amino group, which allows for the synthesis of complex molecules without interference from the amino functionality . The Boc group provides stability during reactions and can be easily removed under acidic conditions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl N-(tert-butoxycarbonyl)-phenylalaninate: Similar structure but lacks the iodine atom.
Ethyl N-(tert-butoxycarbonyl)-4-iodophenylalaninate: Iodinated at the 4-position instead of the 3-position.
Ethyl N-(tert-butoxycarbonyl)-3-bromophenylalaninate: Brominated instead of iodinated.
Uniqueness
Ethyl N-(tert-butoxycarbonyl)-3-iodophenylalaninate is unique due to its specific iodination at the 3-position, which can influence its reactivity and interactions in chemical and biological systems .
Propiedades
IUPAC Name |
ethyl 3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-7-6-8-12(17)9-11/h6-9,13H,5,10H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTSBKWCYSHBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)I)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












methylamine](/img/structure/B1407074.png)
amine](/img/structure/B1407075.png)


